6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
Description
6-Bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at position 6 and a methyl group at position 1. The benzothiazole scaffold consists of a benzene ring fused to a thiazole moiety, where the sulfur and nitrogen atoms are integral to the ring’s aromaticity.
Properties
Molecular Formula |
C8H8BrNOS |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
6-bromo-1-methyl-3H-1,2-benzothiazole 1-oxide |
InChI |
InChI=1S/C8H8BrNOS/c1-12(11)8-4-7(9)3-2-6(8)5-10-12/h2-4H,5H2,1H3 |
InChI Key |
WQCUOKKLDQUFKD-UHFFFAOYSA-N |
Canonical SMILES |
CS1(=NCC2=C1C=C(C=C2)Br)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one
Starting Material: 1-methyl-3H-1lambda6,2-benzothiazol-1-one.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or chloroform.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.
-
Industrial Production Methods
Large-Scale Synthesis: The industrial production of 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom at the 6th position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reagents: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR).
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Oxidation and Reduction
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
-
Coupling Reactions
Suzuki Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Reagents: Boronic acid, palladium catalyst, base (e.g., potassium carbonate).
Conditions: Typically carried out in an inert atmosphere (argon or nitrogen) at elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Utilized in the design of fluorescent probes for imaging and diagnostic applications due to its ability to form stable conjugates with biomolecules.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: Employed in the synthesis of novel materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzothiazole core can engage in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one can be contextualized by comparing it to related benzothiazole derivatives and analogous heterocycles. Below is a systematic analysis:
Structural and Substituent Variations
Key Observations:
- Substituent Position and Reactivity: The placement of bromine and methyl groups significantly alters reactivity. For example, in the target compound, bromine at C6 directs electrophilic substitution to C5 or C7, while methyl at C1 imposes steric hindrance. In contrast, the trione derivative (C8H₆BrNO₃S) contains a sulfone group (SO₂), increasing polarity and hydrogen-bonding capacity, which may enhance crystallinity .
- Functional Group Diversity : The boron-containing analog (C₁₅H₂₁BO₂S) is tailored for cross-coupling reactions, leveraging the boronate ester’s role in Suzuki-Miyaura catalysis. This contrasts with the target compound’s bromoarene, which is more suited for traditional Ullmann or Buchwald-Hartwig couplings .
- The benzimidazole’s amine side chain (CH₂CH₂NH₂) introduces basicity and chelation capacity, absent in the target compound .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns, critical for crystal engineering and solubility, vary with substituents. In contrast, the target compound’s thiazolone carbonyl may engage in weaker C=O···H interactions. Benzimidazoles (e.g., C₉H₉BrN₃) often exhibit N-H···N hydrogen bonds, influencing their aggregation in biological systems .
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